2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 923498-25-3
VCID: VC4351370
InChI: InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-9-15(14)26-19(17)21-16(22)10-5-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22)
SMILES: C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Molecular Formula: C19H22N2O4S2
Molecular Weight: 406.52

2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 923498-25-3

Cat. No.: VC4351370

Molecular Formula: C19H22N2O4S2

Molecular Weight: 406.52

* For research use only. Not for human or veterinary use.

2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 923498-25-3

Specification

CAS No. 923498-25-3
Molecular Formula C19H22N2O4S2
Molecular Weight 406.52
IUPAC Name 2-(4-benzylsulfonylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-9-15(14)26-19(17)21-16(22)10-5-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22)
Standard InChI Key BRAYRSHJOCOYJE-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₂N₂O₄S₂, with a molecular weight of 406.52 g/mol. Its IUPAC name, 2-(4-benzylsulfonylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, reflects its intricate architecture:

  • A cyclopenta[b]thiophene scaffold fused with a five-membered cyclopentane ring.

  • A carboxamide group at position 3.

  • A 4-(benzylsulfonyl)butanamido substituent at position 2.

The stereochemistry and spatial arrangement of these groups are critical for its interactions with biological targets, though crystallographic data remain unpublished.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number923498-25-3
Molecular FormulaC₁₉H₂₂N₂O₄S₂
Molecular Weight406.52 g/mol
SMILES NotationC1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3

Synthetic Pathways

Synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the cyclopenta[b]thiophene core. Key steps include:

  • Acylation: Introduction of the butanamido group via coupling reactions.

  • Sulfonylation: Attachment of the benzylsulfonyl moiety using sulfonating agents.

  • Carboxamide Formation: Amidation at position 3 using appropriate reagents .

While exact reaction conditions (e.g., solvents, catalysts) are proprietary, analogous syntheses for related cyclopenta[b]thiophene derivatives employ dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine as a base . Yield optimization remains a challenge due to steric hindrance from the bulky benzylsulfonyl group.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Cyclopenta[b]thiophene Core: Essential for planar rigidity, facilitating interactions with hydrophobic enzyme pockets .

  • Benzylsulfonyl Group: Introduces electron-withdrawing effects, potentially stabilizing transition states in enzyme-substrate complexes.

  • Carboxamide Moiety: Enhances solubility and hydrogen-bonding capacity, critical for target engagement .

Table 2: Bioactivity of Structural Analogs

CompoundActivity (IC₅₀ or ED₅₀)TargetSource
Methyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate12 µM (GABAA modulation)CNS receptors
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile8 mg/kg (anticonvulsant)Voltage-gated Na⁺ channels

Challenges and Future Directions

Synthetic Optimization

Current hurdles include:

  • Low Yields: Due to steric effects during sulfonylation.

  • Purification Difficulties: Polar byproducts complicating chromatographic separation.

Future work should explore:

  • Microwave-Assisted Synthesis: To accelerate reaction kinetics.

  • Enzymatic Catalysis: For stereoselective amide bond formation.

Pharmacological Profiling

Priority studies should include:

  • In Vitro Screening: Against panels of kinases, GPCRs, and ion channels.

  • ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.

  • In Vivo Efficacy: Using animal models of epilepsy and depression.

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